ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate

Catalog No.
S6715746
CAS No.
1934987-42-4
M.F
C8H13NO2S
M. Wt
187.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxyl...

CAS Number

1934987-42-4

Product Name

ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate

IUPAC Name

ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate

Molecular Formula

C8H13NO2S

Molecular Weight

187.26 g/mol

InChI

InChI=1S/C8H13NO2S/c1-2-11-8(10)9-4-7-3-6(9)5-12-7/h6-7H,2-5H2,1H3

InChI Key

AHMFHSYJYLFYNO-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CC2CC1CS2

Canonical SMILES

CCOC(=O)N1CC2CC1CS2

Ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate is a bicyclic compound characterized by a unique structure that integrates sulfur and nitrogen atoms within its ring system. The compound features an ethyl ester group at the carboxylate position, which enhances its reactivity and potential applications in various fields of chemistry and biology. Its molecular formula is C9H13NO2SC_9H_{13}NO_2S, and it has been studied for its potential as a pharmacophore due to structural similarities with biologically active molecules.

  • Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: Reduction reactions can alter the oxidation states of the sulfur or nitrogen atoms, often using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: Nucleophilic substitution reactions can occur, allowing specific atoms or groups within the molecule to be replaced, typically employing alkyl halides or acyl chlorides under basic or acidic conditions .

The biological activity of ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate has been explored in various contexts:

  • Pharmacological Potential: Due to its structural characteristics, the compound is being investigated for its potential as a drug candidate, particularly in the development of antibiotics and enzyme inhibitors.
  • Mechanism of Action: The compound's interactions with biological molecules are facilitated by its bicyclic structure, which allows it to fit into specific binding sites on enzymes and receptors, potentially influencing biochemical pathways .

The synthesis of ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate typically involves:

  • Cyclization Reactions: The primary method includes the cyclization of ethyl 2-aminocyclopentanecarboxylate with sulfur-containing reagents.
  • Catalysis: Palladium or other transition metals often catalyze these reactions to facilitate the formation of the bicyclic structure.
  • Industrial Production: For large-scale synthesis, continuous flow reactors may be employed to optimize yield and purity while minimizing by-products .

Ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate has several applications across various fields:

  • Chemical Research: It serves as a precursor for synthesizing more complex molecules, making it valuable in developing new synthetic methodologies.
  • Biological Studies: The compound is utilized to explore interactions of sulfur and nitrogen-containing bicyclic structures with biological systems.
  • Medicinal Chemistry: It is investigated for potential therapeutic uses due to its structural similarity to known drugs.
  • Industrial Use: The compound's unique properties make it suitable for synthesizing specialty chemicals and materials in industry .

Research on interaction studies involving ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate focuses on its binding affinity and activity against various biological targets:

  • Enzyme Interactions: Studies have indicated that this compound can modulate the activity of certain enzymes, providing insights into its potential as a therapeutic agent.
  • Protein-Ligand Binding: The bicyclic structure allows for specific interactions with proteins, which is critical for understanding its pharmacological properties .

Several compounds share structural similarities with ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate:

Compound NameStructure SimilarityUnique Features
2-Thia-5-azabicyclo[2.2.1]heptane-5-carboxylic acidLacks ethyl ester groupCore bicyclic structure
2,5-Diazabicyclo[2.2.1]heptaneContains two nitrogen atomsDifferent chemical properties
2-Oxa-5-azabicyclo[2.2.1]heptaneContains oxygen instead of sulfurAlters reactivity profile

Uniqueness

Ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate is distinguished by its combination of both sulfur and nitrogen atoms within a bicyclic framework, imparting unique chemical and biological properties that enhance its versatility for various applications in research and industry .

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Exact Mass

187.06669983 g/mol

Monoisotopic Mass

187.06669983 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-23-2023

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